3-[(n-Hexyloxy)methyl]benzaldehyde
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Overview
Description
3-[(n-Hexyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by a benzaldehyde core with a hexyloxy methyl substituent at the para position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3-[(n-Hexyloxy)methyl]benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with n-hexyl bromide in the presence of a base, such as potassium carbonate, to form the desired product . This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
3-[(n-Hexyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 3-[(n-Hexyloxy)methyl]benzoic acid, while reduction with NaBH4 would produce 3-[(n-Hexyloxy)methyl]benzyl alcohol.
Scientific Research Applications
3-[(n-Hexyloxy)methyl]benzaldehyde has several applications in scientific research:
Biology: It is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(n-Hexyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The hexyloxy methyl substituent can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
3-[(n-Hexyloxy)methyl]benzaldehyde can be compared to other substituted benzaldehydes, such as:
3-Methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a hexyloxy methyl group. It is less hydrophobic and has different reactivity.
3-Ethoxybenzaldehyde: Contains an ethoxy group, making it less bulky than the hexyloxy derivative.
3-[(n-Butyloxy)methyl]benzaldehyde: Similar but with a shorter butyloxy chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
3-(hexoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-9-16-12-14-8-6-7-13(10-14)11-15/h6-8,10-11H,2-5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKNULMNJNFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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